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molecular formula C20H23NO2 B8287439 1-Benzyl-3-(3-methoxyphenyl)-2-azepanone

1-Benzyl-3-(3-methoxyphenyl)-2-azepanone

Cat. No. B8287439
M. Wt: 309.4 g/mol
InChI Key: QZRSVTPGZZWPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04296029

Procedure details

1-Benzylhexahydro-2H-azepin-2-one (10.2 g) in tetrahydrofuran (100 ml) was added dropwise to a stirred, cooled solution of lithium-2,2,6,6-tetramethylpiperidide [prepared by the addition of 2,2,6,6-tetramethylpiperidine (8.5 g) to butyl lithium (0.05 mole) in hexane (32 ml)] under nitrogen. When the addition was completed a further portion of butyl lithium (0.05 mole) in hexane (32 ml) was added. The solution was cooled to 0° C. and o-chloroanisole (6.2 ml) added dropwise. After stirring at room temperature for four hours the reaction was decomposed with water and the solvents removed under reduced pressure. The resulting oil was partitioned between 5 M hydrochloric acid and toluene. After drying (MgSO4) the toluene was removed to leave an oil which was distilled affording 5.02 g b.p. 180°-220° C. at 0.2 mm. The oil was crystallised from methanol, affording 3.15 g m.p. 120°-122° C.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
lithium-2,2,6,6-tetramethylpiperidide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8.5 g
Type
reactant
Reaction Step Four
Quantity
0.05 mol
Type
reactant
Reaction Step Four
Quantity
32 mL
Type
solvent
Reaction Step Four
Quantity
0.05 mol
Type
reactant
Reaction Step Five
Quantity
6.2 mL
Type
reactant
Reaction Step Six
Quantity
32 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][C:9]1=[O:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CC1(C)CCCC(C)(C)N1.C([Li])CCC.Cl[C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=1[O:38][CH3:39]>O1CCCC1.CCCCCC.O>[CH2:1]([N:8]1[CH2:14][CH2:13][CH2:12][CH2:11][CH:10]([C:37]2[CH:36]=[CH:35][CH:34]=[C:33]([O:38][CH3:39])[CH:32]=2)[C:9]1=[O:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
10.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CCCCC1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
lithium-2,2,6,6-tetramethylpiperidide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
8.5 g
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
0.05 mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
32 mL
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
0.05 mol
Type
reactant
Smiles
C(CCC)[Li]
Step Six
Name
Quantity
6.2 mL
Type
reactant
Smiles
ClC1=C(C=CC=C1)OC
Step Seven
Name
Quantity
32 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at room temperature for four hours the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the solvents removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting oil was partitioned between 5 M hydrochloric acid and toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (MgSO4) the toluene
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
to leave an oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled
CUSTOM
Type
CUSTOM
Details
affording 5.02 g b.p. 180°-220° C. at 0.2 mm
CUSTOM
Type
CUSTOM
Details
The oil was crystallised from methanol
CUSTOM
Type
CUSTOM
Details
affording 3.15 g m.p. 120°-122° C.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C1=CC=CC=C1)N1C(C(CCCC1)C1=CC(=CC=C1)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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